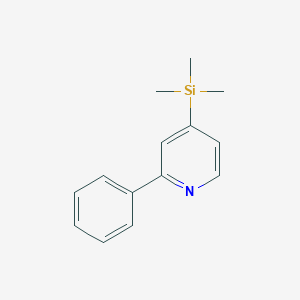
2-Phenyl-4-(trimethylsilyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-(trimethylsilyl)pyridine is an organic compound with the molecular formula C14H17NSi. It is a derivative of pyridine, where the hydrogen atoms at the 2 and 4 positions are replaced by a phenyl group and a trimethylsilyl group, respectively. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenyl-4-(trimethylsilyl)pyridine can be synthesized through various methods. One common approach involves the reaction of 2-bromo-4-(trimethylsilyl)pyridine with phenylboronic acid in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is typically carried out in a solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-4-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenyl derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving a base and a polar aprotic solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.
Major Products
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include phenyl derivatives with oxidized functional groups.
Reduction Reactions: Products include piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-4-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Phenyl-4-(trimethylsilyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the phenyl and trimethylsilyl groups. These groups can influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic and electrophilic attacks. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-4-(trimethylsilyl)pyridine can be compared with other similar compounds, such as:
2-Phenylpyridine: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
4-(Trimethylsilyl)pyridine: Lacks the phenyl group, affecting its reactivity and applications.
2-(Trimethylsilyl)pyridine: Similar but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in the combination of the phenyl and trimethylsilyl groups, which confer distinct reactivity and versatility in synthetic applications.
Eigenschaften
Molekularformel |
C14H17NSi |
|---|---|
Molekulargewicht |
227.38 g/mol |
IUPAC-Name |
trimethyl-(2-phenylpyridin-4-yl)silane |
InChI |
InChI=1S/C14H17NSi/c1-16(2,3)13-9-10-15-14(11-13)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI-Schlüssel |
CWQBWFCMNRZDRX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC(=NC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


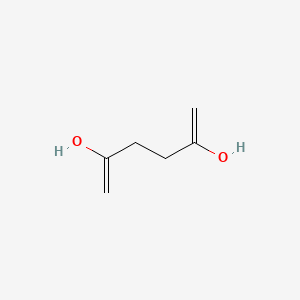
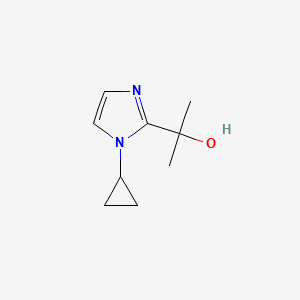
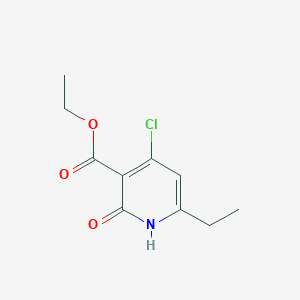
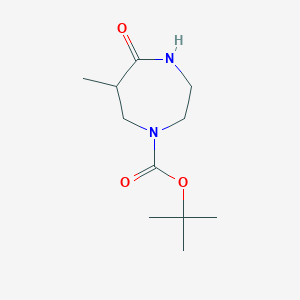
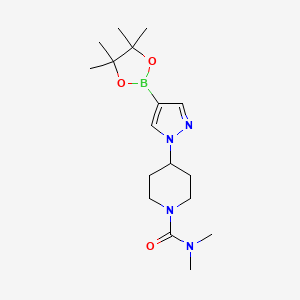
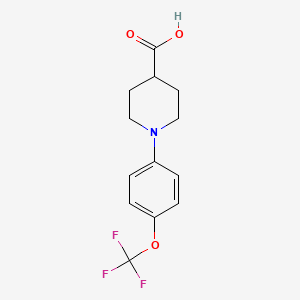
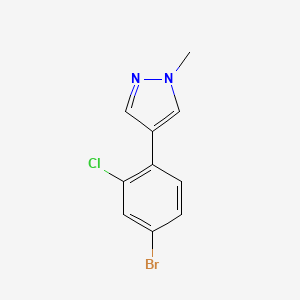
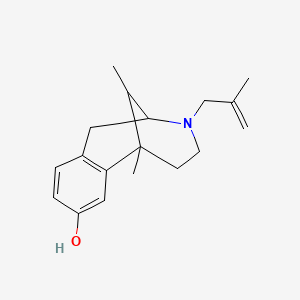


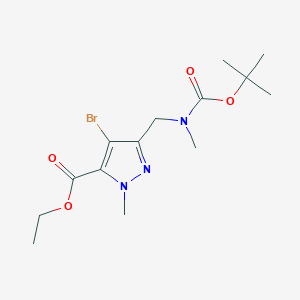
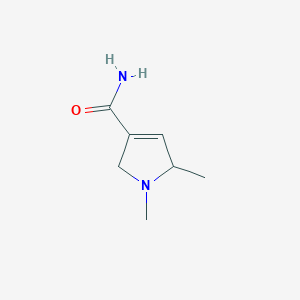
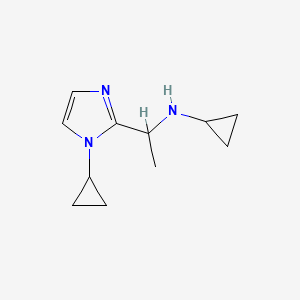
![Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester](/img/structure/B13971701.png)
